Ipsenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipsenol is a pheromone that is produced by male Ips bark beetles. The chemical compound is known to attract female beetles for mating. Apart from its role in reproduction, Ipsenol has been found to have several scientific research applications. In
Scientific Research Applications
Pheromone Identification in Bark Beetles
Ipsenol has been identified as a key aggregation pheromone in various bark beetle species. For example, it is found in the frass of male Ips latidens and attracts both male and female beetles, indicating its role as a pheromone for this species (Miller et al., 1991). Similarly, in the bark beetle Ips paraconfusus, ipsenol production is induced by exposure to myrcene vapor, a compound found in their host plants, suggesting a relationship between host plant compounds and pheromone production (Byers et al., 1979).
Chemical Synthesis of Ipsenol
The synthesis of ipsenol has been a focus of research, given its importance in the biology of bark beetles. Mori (1976) achieved the synthesis of optically active forms of ipsenol, establishing the S-configuration of the naturally occurring ipsenol, which is biologically active on Ips grandicollis (Mori, 1976). A comprehensive review covering fifty years of literature on the synthesis of ipsenol and ipsdienol, another bark beetle pheromone, was presented by Marco-Contelles (2021), highlighting the evolution of synthesis methods for these compounds (Marco-Contelles, 2021).
Ipsenol in Disease Modeling and Therapy Research
Beyond its role in entomology, ipsenol (and similar compounds) indirectly relates to broader biomedical research. For instance, induced pluripotent stem cells (iPSCs), though not directly connected to ipsenol, represent a significant advancement in disease modeling and therapy (Valetdinova et al., 2021). This connection is more thematic, relating to the broader landscape of biological research and innovation.
properties
CAS RN |
35628-05-8 |
---|---|
Product Name |
Ipsenol |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4S)-2-methyl-6-methylideneoct-7-en-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8,10-11H,1,4,6-7H2,2-3H3/t10-/m0/s1 |
InChI Key |
RHAXCOKCIAVHPB-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=C)C=C)O |
SMILES |
CC(C)CC(CC(=C)C=C)O |
Canonical SMILES |
CC(C)CC(CC(=C)C=C)O |
Other CAS RN |
35628-05-8 |
synonyms |
(S)-2-Methyl-6-methylene-7-octen-4-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.